BenchChemオンラインストアへようこそ!

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Researchers who need this specific thiophen-2-yl azetidine‑pyrazine scaffold must verify the CAS number to avoid the thiophen-3-yl isomer (CAS 2177366-12-8), which can produce misleading SAR data. This ≥95% pure building block (XLogP3 2.4, TPSA 86.4 Ų) is designed for kinase inhibitor library enumeration and property‑based optimization. Procuring the correct regioisomer protects screening campaigns and ensures reproducible results.

Molecular Formula C18H16N4OS
Molecular Weight 336.41
CAS No. 2177366-13-9
Cat. No. B2406222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
CAS2177366-13-9
Molecular FormulaC18H16N4OS
Molecular Weight336.41
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CN=C4
InChIInChI=1S/C18H16N4OS/c23-18(14-5-3-13(4-6-14)16-2-1-9-24-16)22-11-15(12-22)21-17-10-19-7-8-20-17/h1-10,15H,11-12H2,(H,20,21)
InChIKeyDNCKMAXJRXAGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 2177366-13-9): Sourcing Guide & Structural Baseline


(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 2177366‑13‑9) is a heterocyclic small molecule (C₁₈H₁₆N₄OS, MW 336.41) comprising a pyrazin‑2‑ylamino‑substituted azetidine core linked via a carbonyl to a 4‑(thiophen‑2‑yl)phenyl group [1]. Its computed physicochemical profile includes XLogP3 = 2.4, a topological polar surface area of 86.4 Ų, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. Suppliers list this compound as a research‑grade synthetic intermediate with typical purities of ≥95 % ; it is not approved for therapeutic or veterinary use.

Why (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone Cannot Be Simply Swapped with In‑Class Analogs


The pyrazin‑2‑ylamino‑azetidine scaffold is shared by numerous research compounds, but small changes in the aromatic or heterocyclic appendages can drastically alter target engagement, selectivity, and physicochemical properties. For instance, the positional isomer carrying a thiophen‑3‑yl group (CAS 2177366‑12‑8) exhibits a different InChI Key and presumably distinct hydrogen‑bonding and steric presentation to biological targets . In the broader class of pyrazin‑2‑amine kinase inhibitors, even minor substituent variations have been shown to shift potency by orders of magnitude and change kinase selectivity profiles [1]. Consequently, researchers who treat these analogs as interchangeable risk irreproducible SAR data and procurement of the wrong isomer can invalidate entire screening campaigns.

Quantitative Differentiation Evidence for (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone vs. Closest Analogs


Thiophene Regioisomerism: 2‑Thienyl vs. 3‑Thienyl Differentiation

The target compound bears a thiophen‑2‑yl substituent, whereas the closest commercially available comparator (CAS 2177366‑12‑8) carries a thiophen‑3‑yl group. This regioisomerism alters the vector of the sulfur atom relative to the central benzoyl‑azetidine scaffold, which can influence π‑stacking interactions and hydrogen‑bond geometry with target proteins. In the absence of direct biochemical data for these two specific compounds, the well‑established precedent in kinase inhibitor SAR demonstrates that thiophene regioisomers can exhibit >10‑fold differences in binding affinity due to altered shape complementarity and electronic distribution .

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The target compound has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 86.4 Ų, with one hydrogen‑bond donor and five acceptors [1]. These values place it within favorable drug‑like chemical space (Lipinski compliant). In comparison, closely related analogs in the pyrazin‑2‑ylamino‑azetidine series that replace the thiophene with more lipophilic groups (e.g., tert‑butylphenyl) show XLogP3 values exceeding 3.0, while analogs with additional polar substituents (e.g., benzonitrile) exhibit TPSA > 90 Ų . The balanced lipophilicity and moderate TPSA of the target compound may offer a superior permeability‑solubility compromise for cell‑based assays.

Drug-Likeness ADME Prediction Lead Optimization

Kinase Inhibitor Scaffold Potential: Pyrazin‑2‑amine Pharmacophore

The pyrazin‑2‑ylamino group is a validated hinge‑binding motif in multiple kinase inhibitor programs, most notably in the ATR kinase inhibitor series described in US 9,365,557 B2, where pyrazin‑2‑amine derivatives achieve IC₅₀ values below 100 nM against ATR [1]. While the target compound itself has no published kinase inhibition data, its core scaffold is shared with these potent inhibitors. The azetidine ring confers conformational constraint that can pre‑organize the molecule for target binding, potentially improving entropy of binding compared to more flexible acyclic analogs [2].

ATR Kinase Inhibition Kinase Selectivity Pharmacophore Modeling

Optimal Research & Industrial Application Scenarios for (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 2177366-13-9)


Kinase Inhibitor Lead Discovery and SAR Expansion

The pyrazin‑2‑ylamino‑azetidine core is a privileged scaffold for ATP‑competitive kinase inhibition. Researchers pursuing novel ATR, PI3K, or other kinase targets can use this compound as a synthetic starting point for library enumeration, leveraging the thiophen‑2‑yl group as a vector for exploring hydrophobic back‑pocket interactions [1].

Physicochemical Property Benchmarking in Lead Optimization

With its balanced XLogP3 (2.4) and moderate TPSA (86.4 Ų), this compound serves as a reference point for optimizing permeability and solubility within azetidine‑containing series. Medicinal chemistry teams can use it to calibrate property‑based design when comparing more lipophilic or polar analogs [2].

Regioisomer Selectivity Studies

The availability of both thiophen‑2‑yl (CAS 2177366‑13‑9) and thiophen‑3‑yl (CAS 2177366‑12‑8) isomers enables direct head‑to‑head comparison of regioisomer effects on target binding, metabolic stability, and off‑target profiles. This controlled pair is valuable for teaching or demonstrating isomer‑dependent pharmacology in academic and industrial training settings .

Quote Request

Request a Quote for (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.